6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog No.
S983762
CAS No.
1016636-76-2
M.F
C13H13BrClN3O
M. Wt
342.621
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-...

CAS Number

1016636-76-2

Product Name

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H13BrClN3O

Molecular Weight

342.621

InChI

InChI=1S/C13H13BrClN3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3

InChI Key

HJQCAEDIUJXGCQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3)Br

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a potential intermediate for the synthesis of pyridino[2,3-d]pyrimidin-7(8H)-one derivatives. These derivatives are being investigated for their ability to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6) [].

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic organic compound with the molecular formula C₁₄H₁₃BrClN₅O. It has a molecular weight of approximately 342.62 g/mol . This compound features a pyrido[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. These kinases are crucial in regulating the cell cycle, making this compound of interest in cancer research and treatment.

BC-CMP itself is not directly investigated for its biological activity. Instead, as mentioned earlier, it serves as a chemical intermediate for the synthesis of CDK inhibitors. These derivative compounds target and inhibit CDKs, specifically CDK4 and/or CDK6, which are involved in regulating the cell cycle progression []. Inhibiting these enzymes disrupts cell cycle control, potentially leading to cell death in cancer cells [].

Typical of pyrimidine derivatives:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Bromination: The bromine atom can also be substituted or eliminated under specific conditions, allowing for further functionalization.
  • Hydrolysis: In the presence of water and suitable catalysts, hydrolysis can occur, potentially affecting the compound's biological activity.

These reactions can be exploited to synthesize analogs with varied pharmacological properties.

This compound has demonstrated significant biological activity as an inhibitor of CDK4 and CDK6. By inhibiting these kinases, it can interfere with the cell cycle progression, making it a potential therapeutic agent in treating cancers characterized by uncontrolled cell division. Studies have indicated that derivatives of this compound may enhance the efficacy of existing cancer therapies by targeting specific pathways involved in tumor growth and proliferation .

The synthesis of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions:

  • Formation of Pyrimidine Core: Starting materials containing pyridine and pyrimidine structures undergo cyclization reactions.
  • Bromination and Chlorination: Specific halogenation steps introduce bromine and chlorine into the structure.
  • Cyclopentyl Group Introduction: The cyclopentyl group is added through alkylation reactions involving suitable precursors.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of this compound in a laboratory setting.

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is primarily utilized in pharmaceutical research as a precursor for developing CDK inhibitors. Its derivatives are being explored for their potential use in:

  • Cancer treatment
  • Targeted therapies in oncology
  • Research into cell cycle regulation mechanisms

Due to its ability to modulate cell cycle pathways, it holds promise for combination therapies aimed at enhancing treatment outcomes in various malignancies.

Research into the interactions of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one with biological targets has shown that it effectively binds to CDK4 and CDK6. Interaction studies often involve:

  • Binding Affinity Tests: Evaluating how strongly the compound binds to its target kinases.
  • Cell Line Studies: Assessing the effects on cell proliferation and apoptosis in cancer cell lines.
  • In Vivo Studies: Investigating the pharmacokinetics and therapeutic efficacy in animal models.

These studies are crucial for understanding its potential clinical applications.

Several compounds exhibit structural similarities to 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, each possessing unique properties:

Compound NameCAS NumberSimilarityUnique Features
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one1013916-37-40.85Lacks bromine substitution
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one183208-34-60.59Different core structure
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide1211443-61-60.73Contains a carboxamide group
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one1086064-49-40.62Different substitution pattern

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one as a targeted therapeutic agent.

The exploration of these similar compounds can lead to new insights into structure-function relationships and guide future drug development efforts.

XLogP3

3.2

Wikipedia

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Dates

Modify: 2023-08-15

Explore Compound Types